Alalevonadifloxacin

描述

Context of Antimicrobial Resistance Research

The rise of antimicrobial resistance is a significant global health challenge, threatening the effective treatment of an ever-increasing range of infections caused by bacteria. supdigital.org Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) are a major cause of infections acquired in healthcare settings and are becoming increasingly difficult to treat with existing antibiotics. patsnap.com This has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action or the ability to overcome existing resistance mechanisms. supdigital.orgnih.gov The development of new antibiotics, particularly those effective against multi-drug-resistant Gram-positive organisms, is a critical area of focus in pharmaceutical research. nih.govresearchgate.net

Overview of Alalevonadifloxacin's Role in Fluoroquinolone Development

This compound is a novel, advanced antibacterial agent belonging to the fluoroquinolone class. patsnap.comwikipedia.org Specifically, it is part of the benzoquinolizine subclass of quinolones. nih.govnih.govmanipal.edu It was developed by Wockhardt, a global pharmaceutical company, to address the challenge of multi-drug resistant bacterial infections. patsnap.comresearchgate.net

A key innovation in its design is that this compound is a prodrug. wikipedia.orgnih.gov It is the L-alanine ester prodrug of levonadifloxacin (B139917), a potent anti-MRSA agent. nih.govnih.govasm.org The parent drug, levonadifloxacin, has very poor oral absorption. nih.gov The development of this compound as a prodrug was a strategic approach to improve its drug properties for oral administration. nih.gov This formulation allows for excellent oral bioavailability, with studies showing it to be around 90%, after which it is efficiently converted in the body to the active levonadifloxacin molecule. nih.govresearchgate.net

This dual-formulation strategy, with levonadifloxacin for intravenous use and this compound for oral use, offers a seamless transition in clinical settings. nih.govnih.govresearchgate.net this compound's unique chemical structure is designed to evade common bacterial resistance mechanisms that have compromised the efficacy of older fluoroquinolones. patsnap.com Its development represents a significant step in creating next-generation fluoroquinolones capable of combating resistant pathogens like MRSA and quinolone-resistant staphylococci. mdpi.com

This compound: Key Characteristics

| Feature | Description | Source |

|---|---|---|

| Drug Class | Fluoroquinolone; Benzoquinolizine subclass | patsnap.comnih.gov |

| Nature | L-alanine ester prodrug of Levonadifloxacin | nih.govasm.org |

| Developer | Wockhardt Ltd. | patsnap.commdpi.com |

| Active Moiety | Levonadifloxacin | manipal.edunih.gov |

| Key Advantage | High oral bioavailability (~90%) | nih.govresearchgate.net |

| Primary Target | Multi-drug resistant Gram-positive bacteria, especially MRSA | patsnap.comncats.io |

| Development Status | Approved for clinical use in India | wikipedia.orgmanipal.edu |

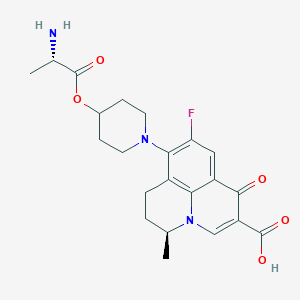

Structure

2D Structure

3D Structure

属性

CAS 编号 |

706809-20-3 |

|---|---|

分子式 |

C22H26FN3O5 |

分子量 |

431.5 g/mol |

IUPAC 名称 |

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1 |

InChI 键 |

OUXXDXXQNWKOIF-RYUDHWBXSA-N |

SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |

手性 SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O |

规范 SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid alalevonadifloxacin L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester WCK 2349 |

产品来源 |

United States |

Mechanistic Investigations of Alalevonadifloxacin

Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Levonadifloxacin (B139917), the active form of alalevonadifloxacin, functions by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are vital for bacterial survival as they manage the topology of DNA during replication, transcription, and chromosome segregation. nih.govmdpi.com Both enzymes work by creating temporary double-stranded breaks in the DNA, allowing for the passage of another DNA segment to relieve torsional strain, and then resealing the break. nih.govmdpi.com Levonadifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the crucial re-ligation step. nih.govnih.gov This action leads to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell. nih.govnih.gov

Role of Topoisomerase IV Inhibition

While DNA gyrase is the primary target in organisms like S. aureus, this compound's active moiety, levonadifloxacin, maintains a dual-targeting mechanism and also effectively inhibits topoisomerase IV. nih.govresearchgate.net This dual action is a hallmark of the fluoroquinolone class. mdpi.com Topoisomerase IV plays an essential role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. nih.gov Inhibition of this enzyme disrupts cell division. nih.gov The ability of levonadifloxacin to inhibit both enzymes contributes to its broad-spectrum activity and may play a role in mitigating the development of resistance. nih.gov In Gram-negative bacteria, DNA gyrase is typically the primary target for fluoroquinolones, and levonadifloxacin's activity against this enzyme is crucial for its effectiveness against these pathogens. nih.gov

Molecular Basis of Enzyme-DNA Complex Stabilization

The bactericidal activity of quinolones, including levonadifloxacin, stems from their ability to function as topoisomerase poisons. mdpi.com Rather than simply inhibiting the catalytic activity of the enzymes, they trap a key reaction intermediate known as the cleavage complex. nih.gov In the normal catalytic cycle, DNA gyrase and topoisomerase IV cleave both strands of the DNA to create a "gate" through which another DNA segment can pass. mdpi.com The enzyme remains covalently attached to the 5' ends of the broken DNA. After strand passage, the enzyme re-ligates the DNA break.

Levonadifloxacin binds to this transient enzyme-DNA cleavage complex. nih.govnih.gov This binding stabilizes the complex, physically blocking the subsequent DNA ligation reaction. nih.gov This stabilization converts the transient, enzyme-mediated DNA break into a more permanent lesion. The accumulation of these stabilized, toxic complexes obstructs the progression of replication forks and transcription machinery, leading to the generation of permanent double-strand breaks and ultimately triggering bacterial cell death. nih.govmdpi.com

Distinct Features in Topoisomerase Inhibition Leading to Enhanced Activity

This compound possesses distinct characteristics that contribute to its enhanced antibacterial activity, particularly against resistant pathogens. nih.govnih.gov A key feature is the unique chemical structure of its active form, levonadifloxacin, which is built on a benzoquinolizine core. nih.gov This structure is chemically distinct from many other fluoroquinolones and is associated with its preferential affinity for DNA gyrase in S. aureus. nih.govnih.gov

This differentiated mechanism of action, with DNA gyrase as the primary target in staphylococci, provides a significant advantage. It allows levonadifloxacin to maintain potent activity against strains that have developed resistance to other fluoroquinolones through mutations in the topoisomerase IV gene (grlA). nih.gov Furthermore, its unique structure allows it to better evade common bacterial resistance mechanisms like certain efflux pumps, which can compromise the efficacy of older fluoroquinolones. nih.govuni-tuebingen.de The combination of its potent, dual-targeting mechanism and its primary affinity for DNA gyrase in key Gram-positive pathogens results in enhanced activity and contributes to its value in combating difficult-to-treat bacterial infections. nih.govnih.gov

Activity Against Gram-Positive Pathogens

Levonadifloxacin exhibits enhanced and potent activity against Gram-positive bacteria, including strains resistant to other antibiotics. patsnap.compatsnap.comncats.io Its strong affinity for DNA gyrase as well as topoisomerase IV contributes to its efficacy against these pathogens. nih.govnih.gov

Levonadifloxacin and its oral prodrug this compound are recognized as novel, broad-spectrum anti-MRSA agents. nih.govnih.gov The potent activity of levonadifloxacin against MRSA is a result of its distinct mechanism of action, which involves a preferential targeting of DNA gyrase. nih.govscienceopen.com Studies have demonstrated its effectiveness against various MRSA phenotypes. nih.gov In a study of 456 MRSA isolates collected across India, which included 29 h-VISA strains, all were found to be susceptible to levonadifloxacin by disc diffusion. patsnap.comnih.gov The compound has also shown potent killing action against MRSA in the intracellular environment of THP-1 macrophages. nih.gov

| Pathogen | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Test Method |

| MRSA (Blood Isolates) | 51 | 0.38 | 0.5 | E-test |

| MRSA (Blood Isolates) | 51 | 0.5 | 1 | Broth Microdilution (BMD) |

| Community-Acquired MRSA | Not Specified | 0.03 | 0.5 | Not Specified |

| Hospital-Acquired MRSA | Not Specified | 0.5 | 1 | Not Specified |

Data sourced from multiple studies. nih.govnih.gov

A key attribute of levonadifloxacin is its potent bactericidal activity against quinolone-resistant Staphylococcus aureus (QRSA). ncats.ionih.gov Its unique chemical structure and mechanism, particularly the preferential targeting of DNA gyrase, allows it to overcome common fluoroquinolone resistance mechanisms. nih.govpatsnap.comscienceopen.com This makes it a valuable agent against staphylococcal strains that have developed resistance to other quinolones. ncats.ioasm.org

Levonadifloxacin has demonstrated activity against MRSA isolates with reduced susceptibility to vancomycin (B549263). nih.gov In one study evaluating 456 MRSA isolates, 29 were identified as hetero-vancomycin-intermediate S. aureus (hVISA). patsnap.comnih.gov All of these isolates showed susceptibility to levonadifloxacin, highlighting its potential in treating infections caused by these challenging strains. patsnap.comnih.gov The drug's efficacy extends to vancomycin-intermediate S. aureus (VISA) as well. scienceopen.com

Levonadifloxacin is active against key respiratory pathogens, including Streptococcus pneumoniae. nih.govpatsnap.comasm.org Its spectrum of activity covers various strains of this pathogen, making it a subject of interest for respiratory tract infections. patsnap.comscienceopen.com

| Pathogen | No. of Isolates | MIC Range (mg/L) |

| Streptococcus pneumoniae | Not Specified | 0.12–0.5 |

This table reflects general findings on levonadifloxacin's active isomer against S. pneumoniae; specific MIC50/90 values for this compound were not detailed in the provided sources. ncats.io

The antimicrobial spectrum of levonadifloxacin also includes other important Gram-positive pathogens. nih.gov It has shown high activity against isolates of Streptococcus pyogenes and Enterococcus faecalis. ncats.ioscienceopen.comnih.gov This broad coverage against Gram-positive cocci underscores its potential therapeutic utility. nih.gov

| Pathogen | No. of Isolates | MIC Range (mg/L) |

| Streptococcus pyogenes | Not Specified | ≤0.015–0.25 |

This table reflects general findings on levonadifloxacin's active isomer against S. pyogenes; specific MIC50/90 values for this compound were not detailed in the provided sources. ncats.io

Activity Against Gram-Negative Pathogens

While particularly noted for its efficacy against Gram-positive pathogens, this compound's active form, levonadifloxacin, also possesses a broad-spectrum activity that extends to some Gram-negative bacteria. nih.govnih.govpatsnap.com Its mechanism of action includes the inhibition of DNA gyrase, which is the primary target in Gram-negative organisms. patsnap.com The spectrum includes activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov It also shows activity against quinolone-susceptible Gram-negative bacteria like E. coli and Klebsiella pneumoniae. nih.gov Furthermore, levonadifloxacin has demonstrated greater activity than ciprofloxacin (B1669076) against Burkholderia pseudomallei isolates, with MICs ranging from 0.25 to 2 mg/L. patsnap.com

Activity Against Atypical and Anaerobic Microorganisms

The antimicrobial spectrum of levonadifloxacin extends to atypical and anaerobic bacteria, which are common causes of various infections. nih.gov

Its activity against atypical pathogens includes coverage of Mycoplasma pneumoniae, Mycoplasma genitalium, Mycoplasma hominis, Ureaplasma species, Chlamydophila pneumoniae, and Legionella pneumophila. nih.gov

Levonadifloxacin has also been tested against a range of anaerobic bacteria. It was found to be active against Gram-positive anaerobes such as Clostridium perfringens and Clostridioides difficile, as well as Gram-negative anaerobes including Bacteroides fragilis, Prevotella and Porphyromonas strains, and β-lactamase-producing Fusobacteria. nih.gov The MIC for these anaerobic organisms was reported to be in the range of 0.5 to 2.0 mg/L. nih.gov

| Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source |

|---|---|---|---|

| Bacteroides fragilis | 1 | 16 | nih.gov |

| B. fragilis group | 1 | 8 | |

| Fusobacteria | 0.5 | 8 | |

| Prevotella, Porphyromonas | 0.25 | 1 | |

| Peptostreptococci | 0.5 | 1 |

Bactericidal Activity in Specific Experimental Conditions

The effectiveness of an antibiotic can be influenced by the conditions of the infection, such as the bacterial load and the presence of biofilms.

Levonadifloxacin maintains its bactericidal activity even in the presence of a high bacterial load, a feature described as cidality against high-inoculum cultures. nih.govresearchgate.net In time-kill studies against Methicillin-resistant Staphylococcus aureus (MRSA) using a standard starting inoculum of 10⁶ CFU/mL, levonadifloxacin demonstrated pronounced killing. nih.gov When the test was made more challenging by increasing the initial inoculum to 10⁸ CFU/mL, levonadifloxacin continued to exhibit potent bactericidal effects. In contrast, a comparator fluoroquinolone, moxifloxacin (B1663623), failed to show such activity at the higher inoculum. nih.gov

Bacterial biofilms present a significant challenge in treating infections as they can protect bacteria from antibiotics. nih.gov Levonadifloxacin has shown efficacy against pathogens embedded in biofilms. nih.gov A study investigating its bactericidal activity against biofilm-embedded MRSA and quinolone-resistant S. aureus (QRSA) clinical isolates found that levonadifloxacin achieved a consistent bacterial kill rate of ≥90%. nih.govresearchgate.net In contrast, comparator drugs such as vancomycin and linezolid (B1675486) showed variable activity, and daptomycin (B549167) displayed no activity. nih.govresearchgate.net Further analysis using scanning electron microscopy confirmed that levonadifloxacin was effective in disrupting the biofilm structure. nih.gov This suggests levonadifloxacin has an improved bactericidal effect on biofilm-embedded staphylococci and could be a promising option for such difficult-to-treat infections. nih.govresearchgate.net

Antimicrobial Spectrum and Preclinical Potency

Special Conditions

A significant feature of levonadifloxacin (B139917), the active metabolite of alalevonadifloxacin, is its potent antibacterial activity within cellular environments and under acidic conditions, which are characteristic of specific infection sites like phagolysosomes within macrophages and abscesses. nih.govresearchgate.net This characteristic distinguishes it from many other fluoroquinolones and suggests its potential utility in treating infections caused by intracellular pathogens. researchgate.netnih.gov

Research has demonstrated that levonadifloxacin exhibits potent killing action against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) located within the intracellular environment of THP-1 macrophages, a human monocyte cell line. nih.gov Studies have shown its intracellular activity to be superior to that of other fluoroquinolones, such as moxifloxacin (B1663623) and ciprofloxacin (B1669076). nih.gov Within a clinically relevant concentration range, levonadifloxacin achieved a 90-99% reduction of intracellular MSSA and MRSA strains phagocytized in these cells. nih.gov This high intracellular activity suggests that both oral and IV levonadifloxacin could be effective therapeutic options for managing persistent MRSA infections. nih.gov

The efficacy of levonadifloxacin is notably enhanced in acidic environments. researchgate.net Unlike many fluoroquinolones whose activity deteriorates in acidic conditions, levonadifloxacin's potency increases. researchgate.netnih.gov This is particularly relevant for intracellular infections, as the pH within phagosomes where bacteria are engulfed by immune cells is acidic. nih.gov A study investigating the minimum inhibitory concentrations (MICs) of levonadifloxacin and comparator quinolones against S. aureus strains found a remarkable increase in levonadifloxacin's activity at an acidic pH of 5.5, which mimics the phagosomal environment. nih.gov

As shown in the table below, the MIC of levonadifloxacin against both MSSA and MRSA strains was significantly reduced at pH 5.5 compared to its MIC at the normal medium pH of 7.4. nih.gov In contrast, the comparator quinolones, moxifloxacin, levofloxacin (B1675101), and ciprofloxacin, all showed a fourfold increase in their MICs at the lower pH, indicating reduced activity. nih.gov

Table 1: Comparison of Levonadifloxacin and Comparator Quinolone MICs (μg/mL) at Physiological and Acidic pH

| Antibiotic | S. aureus Strain | MIC at pH 7.4 | MIC at pH 5.5 | Fold Change in MIC at pH 5.5 |

|---|---|---|---|---|

| Levonadifloxacin | MSSA ATCC 25923 | 0.125 | 0.015 | 8-fold Decrease |

| MRSA ATCC 43300 | 0.25 | 0.03 | 8-fold Decrease | |

| Moxifloxacin | MSSA ATCC 25923 | 0.25 | 1 | 4-fold Increase |

| MRSA ATCC 43300 | 0.5 | 2 | 4-fold Increase | |

| Levofloxacin | MSSA ATCC 25923 | 1 | 4 | 4-fold Increase |

| MRSA ATCC 43300 | 2 | 8 | 4-fold Increase | |

| Ciprofloxacin | MSSA ATCC 25923 | 2 | 8 | 4-fold Increase |

| MRSA ATCC 43300 | 4 | 16 | 4-fold Increase |

Data sourced from a study on the intracellular activity of levonadifloxacin in THP-1 monocytes. nih.gov

This enhanced activity at acidic pH translates to potent intracellular bactericidal effects. Time-kill studies have demonstrated that levonadifloxacin brings about a significant reduction in intracellular bacterial load.

Table 2: Intracellular Activity of Levonadifloxacin against S. aureus in THP-1 Monocytes at 24 hours

| S. aureus Strain | Antibiotic Concentration | Log₁₀ CFU/mL Reduction |

|---|---|---|

| MSSA ATCC 25923 | 1x MIC | ≥ 1.5 |

| MRSA ATCC 43300 | 1x MIC | ≥ 1.5 |

Data reflects the reduction in colony-forming units (CFU) after 24 hours of exposure to levonadifloxacin at a concentration equal to its minimum inhibitory concentration (MIC). nih.gov

Furthermore, pharmacokinetic studies have shown that levonadifloxacin penetrates well into alveolar macrophages (AM). nih.gov Following oral administration of this compound, concentrations of levonadifloxacin in AM were sustained throughout the dosing interval. nih.gov This penetration into macrophages is a crucial characteristic for antibiotics intended to treat intracellular respiratory pathogens, such as Legionella pneumophila. nih.govnih.gov The combination of high, sustained concentrations in alveolar macrophages and potent activity in acidic intracellular environments underscores the potential of this compound for treating difficult-to-treat infections caused by both extracellular and intracellular pathogens. nih.govresearchgate.net

Mechanisms of Antimicrobial Resistance and Alalevonadifloxacin S Evasion Strategies

Established Fluoroquinolone Resistance Mechanisms

Bacteria have evolved several key mechanisms to counteract the effects of fluoroquinolone antibiotics. These strategies are well-documented and present major hurdles for many drugs in this class.

A primary mechanism of fluoroquinolone resistance involves mutations within the genes that code for the subunits of DNA gyrase, specifically gyrA and gyrB. nih.gov These mutations are most commonly found in a specific segment of the gyrA gene known as the quinolone resistance-determining region (QRDR). nih.gov Alterations in this region can reduce the binding affinity of fluoroquinolones to the DNA gyrase-DNA complex, thereby diminishing the drug's inhibitory effect. nih.gov Single amino acid changes in the GyrA subunit, particularly in proximity to the active site tyrosine, can confer resistance. nih.gov While mutations in gyrB are less frequent, they can also contribute to resistance. nih.govnih.gov In many clinical isolates, particularly Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, mutations in the QRDR of gyrA are a foundational step toward high-level resistance. nih.govfrontiersin.orgmedrxiv.org

Similar to DNA gyrase, topoisomerase IV is a critical target for fluoroquinolones, especially in Gram-positive bacteria. patsnap.compatsnap.com Resistance arises from mutations in the genes encoding the subunits of this enzyme, parC and parE. nih.govfrontiersin.org These mutations are also clustered in a QRDR, analogous to that found in DNA gyrase. nih.gov Changes in the amino acid sequence of the ParC subunit, which is homologous to GyrA, are most common and disrupt drug binding. nih.gov In many bacterial species, a single mutation in gyrA may only cause a slight decrease in susceptibility; however, subsequent mutations in the QRDR of parC are often required to achieve clinically significant levels of resistance. frontiersin.org This step-wise accumulation of mutations in both target enzymes can lead to high-level resistance against a broad range of fluoroquinolones. nih.govnih.gov

Table 1: Common Quinolone Resistance Mechanisms

| Resistance Mechanism | Target/Component | Description | Primary Bacterial Type |

|---|---|---|---|

| Target Site Modification | DNA Gyrase (gyrA, gyrB) | Amino acid substitutions in the Quinolone-Resistance Determining Region (QRDR) reduce drug binding affinity. nih.govfrontiersin.org | Gram-negative bacteria |

| Target Site Modification | Topoisomerase IV (parC, parE) | Amino acid substitutions in the QRDR reduce drug binding affinity. nih.govfrontiersin.org | Gram-positive bacteria |

Efflux pumps are membrane proteins that actively expel a wide variety of compounds, including antibiotics, from the bacterial cell. nih.gov Overexpression of these pumps can lower the intracellular concentration of fluoroquinolones, preventing them from reaching their targets, DNA gyrase and topoisomerase IV. frontiersin.org In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump, encoded by the chromosomal norA gene, is a well-studied mechanism of resistance. asm.orgfums.ac.ir NorA is a multidrug transporter that can confer resistance to fluoroquinolones and other unrelated antimicrobial agents. asm.orgnih.gov Increased expression of norA, often due to mutations in regulatory genes, is a significant contributor to fluoroquinolone resistance in clinical isolates of S. aureus. nih.govnih.gov Other efflux pumps, such as NorB and NorC, also play a role in resistance in this species. fums.ac.ir

Alalevonadifloxacin's Ability to Overcome Resistance

This compound, the oral prodrug of levonadifloxacin (B139917), has been specifically designed to circumvent common fluoroquinolone resistance mechanisms. patsnap.comnih.gov Its unique chemical structure and mechanism of action provide advantages over older agents in this class. patsnap.com

A key feature of this compound is its potent activity against bacterial strains that have developed resistance to other fluoroquinolones. patsnap.compatsnap.com Its active form, levonadifloxacin, demonstrates remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus strains. nih.govresearchgate.net This is largely attributed to its well-differentiated mechanism of action, which involves a strong, preferential targeting of DNA gyrase even in Gram-positive organisms where topoisomerase IV is typically the primary target for other fluoroquinolones. nih.gov This dual-targeting ability at effective concentrations allows it to maintain efficacy even when mutations are present in one of the target enzymes. patsnap.com Studies have shown that levonadifloxacin is effective against staphylococci resistant to other quinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076). mdpi.com

This compound possesses several intrinsic features that are likely to suppress the emergence of resistance. A major advantage is that its active moiety, levonadifloxacin, is not a substrate for the NorA efflux pump in S. aureus. nih.govresearchgate.net This means that even if a bacterial strain overexpresses the NorA pump, the drug is not actively removed from the cell, allowing it to maintain its intracellular concentration and efficacy. researchgate.net This resistance to NorA efflux is a significant benefit, as this pump is a common source of resistance in staphylococcal isolates. researchgate.net Furthermore, the low mutant prevention concentration (MPC) of the drug suggests that higher concentrations are needed for resistant mutants to emerge, a feature that helps to limit the selection of resistant subpopulations during therapy. nih.govnih.gov

Table 2: Activity of Levonadifloxacin (Active form of this compound)

| Feature | Description | Implication for Resistance |

|---|---|---|

| Primary Target | Preferential and strong affinity for DNA gyrase. nih.govresearchgate.net | Retains activity against strains with mutations in topoisomerase IV, a common resistance mechanism. nih.gov |

| Efflux Pump Interaction | Not a substrate for the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net | Overcomes a prevalent mechanism of fluoroquinolone resistance, maintaining intracellular drug levels. researchgate.net |

| Mutant Prevention | Possesses a low mutant prevention concentration (MPC). nih.gov | Reduces the likelihood of selecting for and amplifying resistant bacterial mutants during treatment. nih.govnih.gov |

Resistance Suppression Features

Low Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is a crucial pharmacological parameter defined as the lowest concentration of an antimicrobial agent required to prevent the growth of any single-step resistant mutants within a large bacterial population (typically >10^9 colony-forming units or CFU). Maintaining drug concentrations above the MPC is believed to severely restrict the selection of resistant mutants during therapy.

Levonadifloxacin has demonstrated a low MPC, a feature that contributes to its potential for resistance suppression. nih.govresearchgate.net In a laboratory study involving two wild-type Staphylococcus aureus strains, the MPC for levonadifloxacin (investigated as WCK 771) was found to be twice the Minimum Inhibitory Concentration (MIC), the lowest concentration needed to inhibit visible growth. researchgate.net At this 2x MIC level, no mutants were selected from a high-density culture of 10^9 cells. researchgate.net This narrow mutant selection window (the concentration range between the MIC and MPC) is a highly desirable attribute for a new antibiotic. researchgate.net

The potent activity of levonadifloxacin extends to strains already resistant to other quinolones. Its distinct mechanism, which involves preferential targeting of DNA gyrase in S. aureus, allows it to retain activity against many quinolone-resistant strains. researchgate.netresearchgate.net

Table 1: In Vitro Activity and Estimated Mutant Prevention Concentration of Levonadifloxacin against Staphylococcus aureus

| Isolate ID | Resistance Profile | Levonadifloxacin MIC (mg/L) | Estimated Levonadifloxacin MPC (mg/L)* |

| ATCC 29213 | Wild-Type | 0.125 | 0.25 |

| ISP 794 | Wild-Type | Not Specified | 2x MIC |

| AI 779 | MRSA | 0.25 | 0.5 |

| AI 1153 | MRSA, QRSA | 1 | 2 |

| AI 2768 | MRSA, QRSA | 2 | 4 |

| AI 2994 | MRSA | 0.25 | 0.5 |

| Sta 5027 | MRSA | 0.25 | 0.5 |

| ATCC 25923 | MSSA | 0.125 | 0.25 |

| ATCC 43300 | MRSA | 0.25 | 0.5 |

Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov The MPC values are estimated based on the finding that the MPC is approximately 2x the MIC for S. aureus. researchgate.net MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus; QRSA: Quinolone-Resistant Staphylococcus aureus

Potent Bactericidal Effect Against High-Density Cultures

Infections in clinical settings often involve high bacterial loads, a condition known as a high inoculum. Under these dense conditions, some antibiotics exhibit a reduced bactericidal (killing) effect. Levonadifloxacin has shown a remarkable ability to maintain its potent bactericidal activity even against high-density bacterial cultures. nih.govresearchgate.netresearchgate.net

High-density kill kinetic studies have been performed to evaluate this characteristic. In one such study, levonadifloxacin demonstrated potent bactericidal activity when faced with a challenging inoculum of 10^8 CFU/mL of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov In contrast, the comparator fluoroquinolone, moxifloxacin (B1663623), did not show similar efficacy at these high bacterial densities. nih.gov Furthermore, levonadifloxacin has demonstrated rapid bactericidal action against high inoculum densities, achieving a 99.9% kill effect within 8 to 12 hours. researchgate.net This robust activity against high bacterial loads is a key feature that may help prevent the selection of resistant subpopulations during the treatment of severe infections. nih.govresearchgate.net

Table 2: Summary of Levonadifloxacin's Bactericidal Activity in High Inoculum Studies

| Study Focus | Bacterial Strain(s) | Inoculum Density (CFU/mL) | Key Finding | Source |

| High-Density Kill Kinetics | MRSA | 10^8 | Demonstrated potent bactericidal activity where moxifloxacin failed. | nih.gov |

| Bactericidal Activity | Slow-growing MRSA | High Density | Achieved an effective 2 log10 kill by 24 hours. | nih.gov |

| Rapid Bactericidal Activity | Not specified | High Inoculum Density | Resulted in a 99.9% (3-log) reduction in bacterial count in 8-12 hours. | researchgate.net |

Prodrug Design and Preclinical Bioconversion

Rationale for Oral Prodrug Development

Levonadifloxacin (B139917), the active moiety, is a broad-spectrum benzoquinolizine fluoroquinolone antibiotic effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov It was initially developed for intravenous administration to treat serious infections like acute bacterial skin and skin structure infections (ABSSSI) in hospitalized patients. nih.govresearchgate.net However, a significant drawback of levonadifloxacin is its very poor oral absorption, which limits its use to parenteral routes. nih.govresearchgate.net

The need for an effective oral antibiotic to serve as a "step-down" therapy for patients who no longer require intravenous treatment was the primary driver for developing a prodrug. nih.govresearchgate.net An oral formulation with a pharmacokinetic profile comparable to the intravenous version would allow for a seamless transition from hospital to outpatient care, enhancing patient convenience and potentially reducing healthcare costs. researchgate.net The prodrug approach was evaluated to improve the oral bioavailability of levonadifloxacin. nih.govresearchgate.net Alalevonadifloxacin was specifically designed as a highly water-soluble L-alanine ester mesylate salt of levonadifloxacin to achieve high oral bioavailability, which was found to be approximately 89%. nih.gov

Synthetic Strategies for Prodrug Formation

The chemical structure of levonadifloxacin offers two primary functional groups that are amenable to modification for creating a prodrug: a carboxylic acid group at the C-2 position of the benzoquinolizine core and a hydroxyl group on the C-4 position of the piperidine (B6355638) side chain. nih.govresearchgate.netresearchgate.net Researchers explored the formation of various ester and amide linkages at these sites to create a molecule that could be absorbed orally and then efficiently converted to levonadifloxacin in the body. nih.govresearchgate.net

The general synthetic pathway to this compound mesylate begins with the synthesis of the core levonadifloxacin molecule. chemicalbook.com This involves a multi-step process starting from 2-Bromo-4,5-difluoroacetylaniline, which undergoes a series of reactions including cyclization to form the quinoline (B57606) structure, catalytic hydrogenation, and chiral resolution to obtain the desired S-isomer. chemicalbook.com This intermediate is then reacted with diethylethoxymethylenemalonate (EMME) and subsequently treated with 4-hydroxypiperidine (B117109) to yield levonadifloxacin. chemicalbook.com The final step in the prodrug synthesis is the coupling of levonadifloxacin with Boc-protected L-alanine, followed by the removal of the Boc protecting group and formation of the methanesulfonate (B1217627) salt to yield this compound mesylate. chemicalbook.com

The investigation into an optimal prodrug involved synthesizing a variety of derivatives by modifying the two available reactive sites on the levonadifloxacin molecule. nih.govresearchgate.net

C-2 Carboxylic Acid: The carboxylic acid function on the benzoquinolizine pharmacophore was esterified. nih.govresearchgate.net One such example is daloxate (WCK 2320), an ester prodrug formed at this position. nih.govresearchgate.net

C-4-Hydroxyl Piperidine: The hydroxyl group on the piperidine side chain was identified as another key site for esterification. nih.govresearchgate.net Several aliphatic, aromatic, and amino acid esters were synthesized at this position. nih.govresearchgate.net Notable examples include a propionyl ester (WCK 2305) and amino acid esters like the L-alanine ester (WCK 2349, which became this compound) and the L-valine ester (WCK 2630). nih.govresearchgate.netresearchgate.net

Double Esters: The possibility of creating double esters at both the C-2 and C-4 positions was also explored. nih.govresearchgate.net

Ultimately, the L-alanine ester at the C-4 hydroxyl group was selected for development. nih.gov The use of an amino acid ester also provided the advantage of forming a salt, specifically the methanesulfonate salt, which further improved the aqueous solubility of the compound. nih.gov

In Vitro and Animal Model Studies of Prodrug Cleavage and Conversion

To be effective, a prodrug must remain stable until it is absorbed and then be rapidly and efficiently cleaved to release the active parent drug. The suitability of the synthesized levonadifloxacin esters as prodrugs was assessed through cleavage studies in both in vitro systems and animal models. nih.govresearchgate.netresearchgate.net

The primary mechanism for the conversion of this compound to levonadifloxacin is hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes present in the body, particularly in the blood and liver. nih.govresearchgate.netnih.gov Esterases are a class of hydrolase enzymes that cleave esters into their constituent carboxylic acid and alcohol components. nih.gov In the case of this compound, this enzymatic action releases the active levonadifloxacin and L-alanine. The cleavage of various prodrug candidates was evaluated in serum and using liver enzymes to mimic physiological conditions. nih.govresearchgate.net

Comparative studies of the different synthesized prodrugs revealed significant differences in their stability and conversion rates. nih.govresearchgate.net

The research indicated that the site of esterification had a profound impact on the prodrug's properties. nih.gov Daloxate (WCK 2320), an ester at the C-2 carboxylic acid position, demonstrated the highest rate of cleavage in both serum and liver enzyme assays. nih.govresearchgate.net However, it was found to have unfavorable stability in aqueous solutions, making it a less viable candidate. nih.govresearchgate.net

In contrast, esters formed at the C-4 hydroxyl group of the piperidine ring showed more promising characteristics. nih.govresearchgate.net Most of these esters, including the propionyl ester (WCK 2305) and amino acid esters such as the L-alanine ester (WCK 2349) and the L-valine ester (WCK 2630), were cleaved readily to release the active drug. nih.govresearchgate.netresearchgate.net These findings suggested that the C-4-hydroxyl piperidine was a more suitable site for enzymatic cleavage than the C-2 carboxylic acid. nih.govresearchgate.netresearchgate.net

Based on these favorable preclinical bioconversion profiles, along with improved aqueous solubility, the methanesulfonate salt of the L-alanine ester of levonadifloxacin (WCK 2349) was selected and successfully developed as the oral prodrug this compound. nih.govresearchgate.net Clinical studies later confirmed that this compound is efficiently converted to the active levonadifloxacin after oral administration. researchgate.net

Table of Investigated Levonadifloxacin Prodrugs

| Compound ID | Ester Type | Site of Esterification | Key Preclinical Finding |

|---|---|---|---|

| Daloxate (WCK 2320) | Generic Ester | C-2 Carboxylic Acid | Highest cleavage in serum/liver enzymes, but unfavorable aqueous stability. nih.govresearchgate.net |

| WCK 2305 | Propionyl Ester | C-4-Hydroxyl Piperidine | Readily cleaved to release active drug. nih.govresearchgate.netresearchgate.net |

| This compound (WCK 2349) | L-alanine Ester | C-4-Hydroxyl Piperidine | Readily cleaved; chosen for development due to favorable profile. nih.govresearchgate.netresearchgate.net |

| WCK 2630 | L-valine Ester | C-4-Hydroxyl Piperidine | Readily cleaved to release active drug. nih.govresearchgate.netresearchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization

Plasma Pharmacokinetics in Animal Models

The systemic exposure of levonadifloxacin (B139917) following administration in animal models has been characterized to assess dose-dependency. In a study utilizing Swiss albino mice, subcutaneous administration of levonadifloxacin demonstrated a dose-proportional increase in exposure across a wide range of doses. Key pharmacokinetic parameters, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), were shown to be linear across the dose range studied. nih.gov

Pharmacokinetic parameters were determined in mice following single subcutaneous doses of levonadifloxacin ranging from 12.5 to 400 mg/kg. The resulting data indicate that exposure increases predictably with the dose, a key characteristic for determining appropriate dosing regimens for further efficacy studies. nih.gov

Table 1: Plasma Pharmacokinetic Parameters of Levonadifloxacin in Swiss Albino Mice Following Single Subcutaneous Doses

| Dose (mg/kg) | Cmax (mg/L) | AUC (mg·h/L) |

|---|---|---|

| 12.5 | 2.2 | 10.1 |

| 25 | 4.5 | 23.5 |

| 50 | 9.1 | 55.8 |

| 100 | 18.5 | 135.2 |

| 200 | 35.8 | 310.6 |

| 300 | 50.1 | 510.8 |

| 400 | 65.2 | 725.4 |

The extent to which a drug binds to plasma proteins is a critical determinant of its efficacy, as only the unbound fraction is generally considered microbiologically active and available to distribute into tissues. mdpi.com There is a recognized difference in plasma protein binding (PPB) across species, which necessitates evaluation in relevant preclinical models. mdpi.comresearchgate.net

Specific data on the plasma protein binding percentage of levonadifloxacin in preclinical animal species such as rats, mice, or dogs is not extensively detailed in the available literature. However, for the related fluoroquinolone levofloxacin (B1675101), the mean fraction bound to plasma proteins in rats was determined to be 45.5%. nih.gov In human plasma, levonadifloxacin is known to be highly protein-bound, at approximately 85%. nih.gov Given that interspecies differences can be significant, the determination of specific binding values in preclinical models is a key step in translating pharmacokinetic data to predict human outcomes. mdpi.com

Tissue Penetration Studies in Animal Models

The effectiveness of an antibiotic is highly dependent on its ability to penetrate the site of infection in sufficient concentrations. Preclinical studies in animal models are essential for quantifying this penetration.

The epithelial lining fluid (ELF) and alveolar macrophages (AM) are key sites of infection for extracellular and intracellular respiratory pathogens, respectively. nih.gov While comprehensive studies in healthy human subjects have shown that oral administration of alalevonadifloxacin results in excellent penetration of levonadifloxacin into human ELF and AM, with penetration ratios (AUC of tissue to unbound plasma) of 7.66 and 1.58, respectively, specific data from preclinical animal models measuring ELF and AM concentrations are not available in the published literature. nih.govnih.govresearchgate.netresearchgate.net The successful use of levonadifloxacin in murine lung infection models suggests that effective concentrations are achieved at the site of infection in these models. nih.gov

Treating bone and joint infections requires antibiotics that can effectively penetrate into bone tissue. The bone penetration of levonadifloxacin has been evaluated in Wistar rats following subcutaneous administration. nih.gov

In single-dose pharmacokinetic studies, the distribution of levonadifloxacin into bone was rapid. The extent of distribution, represented by the bone-to-serum area under the curve ratio (B/S ratio), was measured in various segments of the femoral bone. Following a 5-day repeated-dose study, the penetration of levonadifloxacin into bone tissue increased significantly, suggesting that the drug accumulates in bone with multiple dosing. nih.gov

Table 2: Bone-to-Serum (B/S) AUC Ratios of Levonadifloxacin in Wistar Rats

| Bone Segment | Mean B/S Ratio (Single Dose) | Mean B/S Ratio (Multiple Dose, 5 Days) |

|---|---|---|

| Whole Bone (WB) | 0.40 | 1.01 |

| Hard Bone (HB) | 0.33 | 1.14 |

| Bone Marrow (BM) | 0.34 | 0.61 |

Pharmacodynamic Target Determination in Preclinical Infection Models

Pharmacodynamic (PD) studies aim to identify the specific pharmacokinetic parameter that best correlates with antimicrobial efficacy. For fluoroquinolones, this is typically the ratio of the free-drug AUC over 24 hours to the minimum inhibitory concentration (fAUC/MIC).

In a neutropenic murine lung infection model against nine S. aureus strains (including MRSA and quinolone-resistant isolates), the fAUC/MIC ratio was identified as the PK/PD index that determined the efficacy of levonadifloxacin. nih.gov The study established the magnitude of this index required for specific antibacterial effects. A mean plasma fAUC/MIC of 8.1 was required to achieve a static effect (no change in bacterial count), while a mean plasma fAUC/MIC of 25.8 was required for a 1-log10 reduction in bacterial load. nih.gov These preclinical targets are instrumental in guiding dose selection for clinical trials to maximize the probability of therapeutic success. nih.gov

fAUC/MIC Ratio as an Efficacy Determinant

For fluoroquinolone antibiotics, the ratio of the free drug area under the concentration-time curve over a 24-hour period to the minimum inhibitory concentration (fAUC/MIC) is a key pharmacodynamic parameter that is predictive of therapeutic efficacy. Following oral administration, this compound provides high exposure to its active form, levonadifloxacin, which demonstrates significant penetration into respiratory tissues. nih.govresearchgate.net

Studies determining the intrapulmonary pharmacokinetics after oral administration of this compound have shown that levonadifloxacin concentrations in the epithelial lining fluid (ELF) are substantially higher than in unbound plasma. nih.govresearchgate.net The penetration ratio for ELF to unbound plasma levonadifloxacin concentrations was found to be 7.66. researchgate.netnih.gov This high level of exposure at the site of infection is critical for clinical efficacy.

Combining the mean ELF exposure with the MIC⁹⁰ values (the concentration required to inhibit 90% of isolates) for common respiratory pathogens allows for the estimation of the fAUC/MIC ratio. Preliminary analyses from preclinical mouse models suggested an unbound plasma AUC/MIC ratio of approximately 20 is a target for levonadifloxacin's bactericidal activity. The estimated ratios in ELF are significantly higher for many key pathogens, indicating a strong potential for efficacy in respiratory tract infections. nih.gov

| Pathogen | MIC₉₀ (mg/L) | Estimated ELF fAUC₀₋₂₄/MIC₉₀ Ratio |

|---|---|---|

| Moraxella catarrhalis | 0.015 | 23,013 |

| Haemophilus influenzae | 0.03 | 11,506 |

| Streptococcus pneumoniae | 0.5 | 690 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.0 | 173 |

Data derived from studies on intrapulmonary pharmacokinetics following oral this compound administration. The estimated ratio is calculated from a mean ELF AUC₀₋₂₄ of 345.2 mg·h/L. nih.gov

Correlation with Microbiological Outcomes

The in vitro activity of levonadifloxacin correlates strongly with its potential for positive microbiological outcomes, particularly against challenging pathogens. Its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other fluoroquinolones, is a result of its differentiated mechanism of action that involves preferential targeting of DNA gyrase. nih.govmdpi.com

The microbiological efficacy of an antibiotic is directly related to its minimum inhibitory concentration (MIC) against specific pathogens. Levonadifloxacin has demonstrated potent in vitro activity against a wide spectrum of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov This potent activity is foundational to achieving the therapeutic fAUC/MIC targets necessary for bacterial eradication.

| Pathogen | Number of Isolates | MIC₉₀ (mg/L) |

|---|---|---|

| Staphylococcus aureus (all) | - | 1.0 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 51 | 0.5 |

| Quinolone-Resistant Staphylococcus aureus | - | 1.0 |

| Streptococcus pneumoniae | 1,196 | 0.5 |

| Haemophilus influenzae | 1,002 | 0.03 |

| Moraxella catarrhalis | 504 | 0.015 |

MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) data compiled from multiple surveillance and in vitro studies. nih.govmdpi.compatsnap.com

In Vitro Metabolic Enzyme Interactions (e.g., Cytochrome P450 Isoenzymes)

The potential for drug-drug interactions is a critical consideration in the development of new therapeutic agents. Many such interactions are mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs. longdom.orglongdom.org

To assess this potential for this compound's active form, in vitro studies were conducted to evaluate the inhibitory effects of levonadifloxacin and its primary sulfate (B86663) metabolite on the activity of key human liver CYP isoforms. nih.govinformahealthcare.com The investigation focused on seven major enzymes involved in drug metabolism: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

The results of these in vitro assays using human liver microsomes were conclusive. nih.gov Neither levonadifloxacin nor its sulfate metabolite exhibited inhibitory activity against any of the seven tested CYP isoforms, even at concentrations that were 12 to 24 times higher than the peak plasma concentrations observed clinically. nih.gov This lack of inhibition suggests a low likelihood of levonadifloxacin altering the metabolic clearance of other drugs that are substrates for these CYP enzymes. informahealthcare.com Based on these findings, the potential for this compound to cause clinically significant pharmacokinetic drug-drug interactions via CYP450 inhibition is considered to be minimal. nih.govinformahealthcare.com

| CYP450 Isoform | Inhibitory Effect Observed |

|---|---|

| CYP1A2 | No |

| CYP2B6 | No |

| CYP2C8 | No |

| CYP2C9 | No |

| CYP2C19 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Results based on in vitro assays with human liver microsomes at supra-therapeutic concentrations of levonadifloxacin and its sulfate metabolite. nih.gov

Synthetic Methodologies and Impurity Profiling of Alalevonadifloxacin

Synthetic Routes for Alalevonadifloxacin and its Precursors

The synthesis of this compound mesylate involves a multi-step process that begins with the synthesis of its active form, levonadifloxacin (B139917). chemicalbook.com Levonadifloxacin itself is the S-(-) isomer of nadifloxacin. nih.gov

A common synthetic route for levonadifloxacin starts from 2-Bromo-4,5-difluoroacetylaniline. chemicalbook.com This starting material undergoes a Skraup-Doeber-Von Miller reaction with crotonaldehyde (B89634) to produce a quinoline (B57606) intermediate. chemicalbook.com Subsequent catalytic hydrogenation steps first remove the bromine atom and then reduce the quinoline to a tetrahydroquinoline. chemicalbook.com The resulting racemic mixture is resolved using a chiral acid like 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA) to isolate the desired S-isomer. chemicalbook.com This isomer is then subjected to a series of reactions, including treatment with diethylethoxymethylenemalonate (EMME) and polyphosphoric acid (PPA), to construct the tricyclic core of the molecule. chemicalbook.com Chelation with boron triacetate, followed by reaction with 4-hydroxypiperidine (B117109), yields levonadifloxacin. chemicalbook.com

To form this compound, the C-4 hydroxyl group of the piperidine (B6355638) side chain on levonadifloxacin is esterified. nih.gov This is achieved through a coupling reaction with Boc-protected L-alanine (Boc-L-alanine). chemicalbook.com The final step involves the removal of the Boc protecting group and the formation of the methanesulfonate (B1217627) salt to yield this compound mesylate. nih.govchemicalbook.com The selection of the L-alanine ester at the C-4 hydroxyl position was a key development, as it provided a site for enzymatic cleavage to release the active drug and improved aqueous solubility through salt formation. nih.gov

The precursor, levonadifloxacin, is synthesized from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline through a six-step process. austinpublishinggroup.com

Identification and Characterization of Stereoisomeric Impurities

The stereochemistry of this compound is crucial for its biological activity, and thus the control of stereoisomeric impurities is of high importance. Two main types of stereoisomeric impurities have been identified: an enantiomer and a diastereomer. tandfonline.comnih.gov

An efficient synthesis for three stereoisomeric impurities of this compound mesylate has been developed to serve as reference standards for impurity profiling. tandfonline.comresearchgate.net The enantiomer of this compound, designated as WCK 6577, can potentially form if the synthesis starts with or contains traces of N-Boc-D-alanine instead of N-Boc-L-alanine. tandfonline.com

A diastereomeric impurity can also be formed during the synthesis. nih.govoup.com Standard reverse-phase HPLC methods are often unable to resolve this diastereomer from this compound. nih.govoup.com Therefore, specific chiral HPLC methods have been developed for its separation and quantification. nih.govoup.comresearchgate.net

| Stereoisomeric Impurity | Description | Potential Origin |

| (R)-Alalevonadifloxacin (WCK 6577) | The enantiomer of this compound. tandfonline.comtandfonline.com | Use of N-Boc-D-alanine as an impurity in the N-Boc-L-alanine starting material. tandfonline.com |

| Diastereomeric Impurity | A diastereomer of this compound. nih.govoup.com | Formation during the synthesis process. nih.govoup.com |

Identification and Characterization of Process Impurities

Process impurities are substances that are formed during the manufacturing process and are present in the final product. Several process-related impurities have been identified in the synthesis of this compound and its precursor, levonadifloxacin. tandfonline.comnih.gov These impurities can arise from starting materials, by-products of side reactions, or intermediates. researchgate.net

During the scale-up of levonadifloxacin synthesis, seven process impurities were identified. austinpublishinggroup.com Synthetic routes for these impurities have been established to create reference standards for their quantification. austinpublishinggroup.comresearchgate.net For instance, one process impurity is a regioisomer of levonadifloxacin, which can be formed during the substitution reaction with 4-hydroxypiperidine. acs.org Another impurity can arise from the incomplete reaction or presence of impurities in the starting quinoline derivative. researchgate.net The synthesis and characterization of three specific process impurities of this compound mesylate have been detailed to provide reference standards for quality control. tandfonline.comtandfonline.com

| Process Impurity | Description | Potential Origin |

| Impurity 1 | A process-related impurity. | Formation during the transformation of an intermediate to levonadifloxacin. acs.org |

| Impurity 2 | A regioisomer of levonadifloxacin. | Formation during the substitution reaction with 4-hydroxypiperidine. acs.org |

| Impurity 3 | A process-related impurity. | Formation pathway has been described. researchgate.net |

| Impurity 4 | A process-related impurity. | Formation pathway has been described. researchgate.net |

| Impurity 5 | A process-related impurity. | An efficient two-step synthesis for this impurity has been established. austinpublishinggroup.com |

| Impurity 7 | A process-related impurity. | Identified and validated through different analytical methods. austinpublishinggroup.com |

Identification and Characterization of Degradation Impurities

Degradation impurities are formed when the drug substance degrades over time due to exposure to factors like light, heat, or humidity. In the case of levonadifloxacin, the precursor to this compound, a specific degradation impurity has been identified. nih.govnih.gov

This degradation impurity, referred to as Impurity 5 in some studies, can form during the autoclave sterilization process of levonadifloxacin. nih.gov The thermal decomposition of arginine, which is used as a salt former for the intravenous formulation of levonadifloxacin, can release ammonia (B1221849). nih.gov This ammonia can then react with levonadifloxacin via a nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of this degradation product. nih.gov The synthesis of this and other degradation products is necessary to have reference standards for stability studies. nih.govresearchgate.net Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. dntb.gov.ua

Advanced Analytical Techniques for Impurity Quantification

To ensure the purity and quality of this compound, advanced analytical techniques are employed for the detection and quantification of impurities. oup.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods used.

HPLC is a cornerstone technique for the analysis of this compound and its impurities. nih.govresearchgate.net Both reverse-phase and chiral HPLC methods have been developed and validated.

A mass spectrometry-compatible reverse-phase liquid chromatographic method was developed to identify and quantify impurities in this compound. nih.govoup.com While this method was effective for several impurities, it could not resolve the diastereomeric impurity. nih.govoup.com

To address this, a specific chiral HPLC (CHPLC) method was developed using a Pirkle-type (R, R) Whelk-O1 chiral stationary phase. researchgate.netresearchgate.net Another chiral method utilized a YMC Chiral NEA-[S] stationary phase. nih.govoup.com These methods allow for the successful separation and quantification of the diastereomeric impurity from this compound. nih.govoup.comresearchgate.net A systematic analytical method development was also undertaken for the stereospecific separation of this compound from its enantiomer in the presence of other process impurities. tandfonline.comtandfonline.com HPLC is also used to monitor impurities during the scale-up and manufacturing of levonadifloxacin. austinpublishinggroup.com

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. It is extensively used for the identification and characterization of impurities, even at very low levels. researchgate.net

In the context of this compound, an MS-compatible reverse-phase LC method was initially used to identify three impurities based on their molecular ion peaks and their product ions. oup.com LC-MS/MS has also been instrumental in identifying the metabolites of the precursor, levonadifloxacin, in various biological matrices. researchgate.net The use of targeted LC-MS/MS is a rapid and accurate method for detecting various resistance mechanisms in bacteria, highlighting its utility in the broader field of antibiotic research. nih.gov This technique is crucial for the structural elucidation of unknown impurities that are detected during HPLC analysis. austinpublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation and purity assessment of pharmaceutical compounds. For this compound, both ¹H and ¹³C NMR spectroscopy play a critical role in confirming its chemical structure and identifying potential process-related impurities and stereoisomers. Research into the synthetic methodologies of this compound and its parent compound, Levonadifloxacin, has utilized NMR to characterize the molecule and its associated impurities, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). medchemexpress.comncats.ioresearchgate.net

Detailed analysis of related compounds, such as the impurities of Levonadifloxacin, provides insight into the types of NMR data that are critical for characterization. For instance, the structural confirmation of impurities often relies on the identification of key signals in both ¹H and ¹³C NMR spectra. medchemexpress.comncats.io

While specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited in the reviewed literature, the characterization of its impurities and related compounds underscores the application of this technique. The following data tables for impurities of the parent compound, Levonadifloxacin, illustrate the type of information derived from NMR analysis.

Research Findings on Related Compounds

Studies on the process impurities of Levonadifloxacin have led to the isolation and characterization of several related substances by NMR spectroscopy. For example, two process impurities, designated as impurity 5 and impurity 7, were identified and their structures confirmed using ¹H and ¹³C NMR. medchemexpress.com

Impurity 5 of Levonadifloxacin:

¹H NMR (400 MHz, DMSO-d₆): The spectrum showed characteristic signals including a doublet at 1.33 ppm (3H), multiplets between 2.09-2.77 ppm and 4.83-4.86 ppm, two singlets at 6.46 ppm (2H) and 8.82 ppm (1H), a doublet at 7.73-7.76 ppm (1H), and a singlet at 15.83 ppm (1H). medchemexpress.com

¹³C NMR (DMSO-d₆): The carbon spectrum displayed signals at 17.06, 19.40, 24.44, 56.50, 105.82, 107.21, 108.77, 114.57, 134.09, 140.33, 146.27, 150.46, 166.62, and 176.14 ppm. medchemexpress.com

Impurity 7 of Levonadifloxacin:

¹H NMR (400 MHz, CDCl₃): Key signals were observed, including two doublets at 1.52 ppm (7H), a multiplet from 1.80-2.40 ppm (8H), a multiplet from 2.80-3.60 ppm (8H), a broad singlet at 4.56 ppm (2H), two doublets between 8.05-8.14 ppm (2H), two singlets at 8.72 ppm (2H), and a singlet at 14.92 ppm (2H). medchemexpress.com

¹³C NMR (100 MHz, CDCl₃): The spectrum for this impurity showed a larger number of signals corresponding to its more complex structure, with chemical shifts at 17.11, 18.69, 19.96, 20.04, 25.46, 25.75, 32.43, 40.11, 48.44, 49.30, 49.83, 57.84, 57.94, 77.20, 107.19, 107.40, 110.44, 110.67, 110.96, 111.18, 123.74, 126.09, 133.57, 133.67, 146.56, 146.69, 147.17, 156.93, 159.44, 159.69, 167.64, 167.70, and 177.30 ppm. medchemexpress.com

The characterization of this compound itself, designated as WCK 2349 in some literature, and its impurities has been a subject of detailed study, although the complete spectral data is often contained within supplementary materials of publications and not always publicly accessible. researchgate.netmedchemexpress.combiomedres.us The synthesis and structural analysis of stereoisomeric and process-related impurities of this compound mesylate have been reported, where NMR was a key analytical tool for their characterization. researchgate.net

The following interactive tables summarize the reported NMR data for the aforementioned impurities of Levonadifloxacin.

Table 1: ¹H NMR Data for Levonadifloxacin Impurities

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|---|

| Impurity 5 | DMSO-d₆ | 400 | 1.33 (d, 3H), 2.09-2.16 (m, 2H), 2.62-2.64 (m, 1H), 2.76-2.77 (m, 1H), 4.83-4.86 (m, 1H), 6.46 (s, 2H), 7.73-7.76 (d, 1H), 8.82 (s, 1H), 15.83 (s, 1H) |

Table 2: ¹³C NMR Data for Levonadifloxacin Impurities

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Impurity 5 | DMSO-d₆ | Not Specified | 17.06, 19.40, 24.44, 56.50, 105.82, 107.21, 108.77, 114.57, 134.09, 140.33, 146.27, 150.46, 166.62, 176.14 |

Structure Activity Relationship Sar of Alalevonadifloxacin

Correlations Between Molecular Structure and Antimicrobial Potency

The antimicrobial potency of levonadifloxacin (B139917), the active moiety of alalevonadifloxacin, is intrinsically linked to its distinct chemical architecture. Key structural components that define its effectiveness, particularly against resistant Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), include its benzoquinolizine core and a non-basic C-8 side chain. nih.govresearchgate.net

The core of the molecule is a benzoquinolizine structure, which differentiates it from many other fluoroquinolones that have a quinolone or benzoxazine (B1645224) core. nih.gov This core is essential for its interaction with the target enzymes, DNA gyrase and topoisomerase IV. nih.gov Levonadifloxacin is the S-(-) isomer of nadifloxacin, which has been shown to be more potent than the R-(+) isomer and twice as active as the racemic mixture. nih.gov

A critical feature contributing to its potent activity is the C-8 side chain, which is a non-basic hydroxy piperidine (B6355638) moiety. nih.gov This is a significant deviation from many other fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin (B1675101), which possess basic piperazine (B1678402) side chains. nih.gov The non-basic nature of levonadifloxacin's side chain allows it to remain in an un-ionized state in acidic environments. nih.govresearchgate.net This property facilitates its penetration into bacterial cells and is associated with increased potency at lower pH, which can be advantageous for treating infections in acidic environments like abscesses and intracellular spaces. nih.govresearchgate.net

The potent activity of levonadifloxacin against S. aureus, including quinolone-susceptible (QSSA) and quinolone-resistant (QRSA) strains, is a direct result of these structural attributes. Its mechanism involves a preferential targeting of DNA gyrase, a departure from the primary topoisomerase IV targeting by many other fluoroquinolones in Gram-positive bacteria. nih.gov This strong affinity for DNA gyrase contributes to its low Minimum Inhibitory Concentration (MIC) values against these challenging pathogens. nih.govresearchgate.net

**Table 1: Comparative In Vitro Activity of Levonadifloxacin and Other Fluoroquinolones Against *Staphylococcus aureus***

| Quinolone | Isolate Type (N) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Levonadifloxacin | All Isolates (116) | 0.5 | 1 |

| QSSA (44) | ≤0.008 | 0.015 | |

| QRSA (53) | 0.5 | 1 | |

| Levofloxacin | All Isolates (116) | 4 | 32 |

| QSSA (44) | 0.12 | 0.25 | |

| QRSA (53) | 8 | 32 | |

| Ciprofloxacin | All Isolates (116) | 16 | >32 |

| QSSA (44) | 0.25 | 0.5 | |

| QRSA (53) | >32 | >32 | |

| Moxifloxacin (B1663623) | All Isolates (116) | 2 | >4 |

| QSSA (44) | 0.03 | 0.06 | |

| QRSA (53) | 4 | >4 |

Data derived from in vitro studies against various S. aureus isolates. QSSA: Quinolone-Susceptible S. aureus; QRSA: Quinolone-Resistant S. aureus. nih.gov

Structural Elements Contributing to Resistance Evasion

A significant advantage of this compound lies in the structural features of its active form that allow it to evade common fluoroquinolone resistance mechanisms. These include a reduced susceptibility to efflux pumps and a differentiated targeting of bacterial enzymes.

One of the most prevalent mechanisms of fluoroquinolone resistance in S. aureus is the overexpression of efflux pumps, such as the NorA efflux pump, which actively transport antibiotics out of the bacterial cell. Levonadifloxacin's structure, particularly its non-basic hydroxy piperidine side chain, makes it a poor substrate for the NorA efflux transporter. nih.gov Consequently, the expression of this efflux pump does not significantly impact the MIC of levonadifloxacin, a clear advantage over other fluoroquinolones like ciprofloxacin and norfloxacin (B1679917) which are known substrates. nih.gov

Furthermore, bacterial resistance to fluoroquinolones often arises from mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV. medkoo.com In Gram-positive bacteria, most older fluoroquinolones primarily target topoisomerase IV. nih.gov Levonadifloxacin, however, exhibits a well-differentiated mechanism of action with preferential and strong affinity for DNA gyrase in S. aureus. nih.gov This preferential targeting is beneficial for maintaining activity against strains that have developed resistance through mutations in the topoisomerase IV gene (parC). nih.gov Even in strains with multiple mutations in the quinolone resistance-determining region (QRDR), levonadifloxacin has demonstrated superior potency compared to other fluoroquinolones. nih.gov

Prodrug Structural Modulations Influencing Bioconversion and Pharmacokinetics

Levonadifloxacin itself has very poor oral absorption. nih.gov To overcome this limitation and develop an oral formulation, a prodrug strategy was employed, leading to the synthesis of this compound. A prodrug is an inactive compound that is converted into an active drug within the body.

The structure of levonadifloxacin offers two primary sites for modification to create a prodrug: the C-2 carboxylic acid function of the benzoquinolizine core and the hydroxyl group on the C-4 position of the piperidine side chain. nih.gov Research into creating an effective oral prodrug involved synthesizing various aliphatic, aromatic, and amino acid esters at both of these positions. nih.gov

Studies on the cleavage of these different prodrugs revealed that the C-4 hydroxyl group of the piperidine side chain was the more amenable site for enzymatic cleavage. nih.gov While ester prodrugs at the C-2 carboxylic acid position, such as daloxate, showed high cleavage rates in serum and by liver enzymes, they suffered from poor stability in aqueous solutions. nih.gov In contrast, esters created at the C-4 hydroxyl group, including a propionyl ester and various amino acid esters, were readily cleaved to release the active levonadifloxacin. nih.gov

Among the amino acid esters, the L-alanine ester (this compound) was selected for development. nih.gov This structural modification offered several advantages. The ester linkage at the C-4 hydroxyl position is efficiently and rapidly cleaved by ubiquitous esterase enzymes in the gut, blood, and liver, ensuring a high rate of bioconversion to the active levonadifloxacin. nih.govnih.gov This efficient cleavage results in an oral bioavailability of approximately 90%, with a pharmacokinetic profile that is almost superimposable to that of intravenously administered levonadifloxacin. nih.govnih.gov Additionally, the use of an amino acid ester provided the opportunity to form a methanesulfonate (B1217627) salt, which significantly improved the aqueous solubility of the compound, a crucial factor for oral formulation. nih.gov

Table 2: Investigated Prodrug Modifications of Levonadifloxacin

| Prodrug Name/Type | Modification Site | Observed Characteristics |

|---|---|---|

| Daloxate (WCK 2320) | C-2 Carboxylic Acid | High cleavage in serum/liver enzymes, but unfavorable aqueous stability. |

| Propionyl ester (WCK 2305) | C-4 Hydroxyl Piperidine | Readily cleaved to release active drug. |

| L-alanine ester (WCK 2349) | C-4 Hydroxyl Piperidine | Readily cleaved; chosen for development as this compound. |

| L-valine ester (WCK 2630) | C-4 Hydroxyl Piperidine | Readily cleaved to release active drug. |

Based on findings from prodrug development studies. nih.gov

Comparative SAR with Other Fluoroquinolones

The structure-activity relationship of this compound's active component, levonadifloxacin, sets it apart from other clinically important fluoroquinolones. These differences in structure translate to variations in antimicrobial spectrum, potency, and resistance profiles.

As previously noted, the benzoquinolizine core of levonadifloxacin is a key differentiator from the quinolone core of ciprofloxacin or the benzoxazine core of levofloxacin. nih.gov This, combined with the non-basic hydroxy piperidine side chain at C-8, is central to its enhanced activity against Gram-positive organisms, especially MRSA. nih.gov In contrast, the piperazine nucleus found in many second-generation fluoroquinolones generally enhances activity against Gram-negative bacteria.

The primary target of levonadifloxacin in S. aureus is DNA gyrase, whereas for many other fluoroquinolones, the primary target in Gram-positive bacteria is topoisomerase IV. nih.govmedkoo.com This divergent mechanism contributes to levonadifloxacin's ability to retain potent activity against quinolone-resistant strains harboring mutations in the topoisomerase IV gene. nih.gov

This structural and mechanistic uniqueness is reflected in its comparative potency. As shown in the table below, levonadifloxacin consistently demonstrates lower MIC values against both methicillin-susceptible S. aureus (MSSA) and MRSA compared to levofloxacin and ciprofloxacin. researchgate.net For instance, at a neutral pH of 7.4, the MIC of levonadifloxacin against S. aureus strains was found to be 2, 8, and 16 times lower than those of moxifloxacin, levofloxacin, and ciprofloxacin, respectively. researchgate.net This potency advantage is even more pronounced in acidic conditions, where the activity of other fluoroquinolones tends to decrease. researchgate.net

**Table 3: Comparative Potency of Levonadifloxacin Against *S. aureus***

| Fluoroquinolone | MIC Ratio (Comparator vs. Levonadifloxacin) at pH 7.4 |

|---|---|

| Moxifloxacin | 2x higher |

| Levofloxacin | 8x higher |

| Ciprofloxacin | 16x higher |

MIC ratios indicate how many times higher the MIC of the comparator drug is compared to levonadifloxacin against S. aureus strains. researchgate.net

Computational Approaches in Alalevonadifloxacin Research

Molecular Docking Studies of Enzyme-Ligand Interactions

Alalevonadifloxacin is a prodrug that is converted in the body to levonadifloxacin (B139917), its active form. The antibacterial effect of levonadifloxacin stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.com These enzymes are critical for bacterial DNA replication, repair, and recombination. patsnap.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., levonadifloxacin) when bound to a second (the receptor or target, e.g., DNA gyrase). wisdomlib.org This method involves:

Target Preparation: Obtaining the three-dimensional structures of the target enzymes, DNA gyrase and topoisomerase IV, often from crystallographic data.

Ligand Preparation: Generating the 3D structure of levonadifloxacin.

Docking Simulation: Using sophisticated algorithms to fit the ligand into the enzyme's active site, exploring various possible conformations and orientations. nih.gov

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, with lower binding energies typically indicating a more stable complex. researchgate.net

Docking studies for levonadifloxacin reveal how it interacts with key amino acid residues within the quinolone-binding pockets of GyrA and ParC, the subunits of DNA gyrase and topoisomerase IV, respectively. nih.gov The simulations demonstrate that the drug stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks, which is ultimately lethal to the bacterium. patsnap.comnih.gov This detailed view of the enzyme-ligand interaction helps to explain the potent activity of levonadifloxacin against a broad spectrum of bacteria, including resistant strains. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the enzyme-ligand complex over time. nih.gov Starting with the best binding pose identified from docking, MD simulations calculate the atomic forces and resulting motions of the system in a simulated physiological environment (including water and ions).

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the protein and ligand atoms from their initial docked state. A stable, low-fluctuation RMSD value over the simulation time suggests that the ligand remains tightly bound in the active site. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the flexibility of individual amino acid residues. Lower RMSF values for residues in the binding pocket indicate that they maintain stable interactions with the ligand.

Interaction Analysis: MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds, between the drug and the enzyme throughout the simulation, confirming which bonds are persistent and crucial for stable binding. mdpi.com

For levonadifloxacin, MD simulations would be used to confirm that the interactions predicted by docking with DNA gyrase and topoisomerase IV are maintained, ensuring a stable and prolonged inhibition of the enzymes. nih.govmdpi.com Such simulations are crucial for validating the docking results and providing a deeper understanding of the drug's mechanism at an atomic level.

In Silico Prediction of Antimicrobial Activity and Resistance Mechanisms

In silico methods are increasingly used to predict the antimicrobial spectrum of new drugs and to understand potential resistance mechanisms before they are widely observed in clinical settings. researchgate.netpreprints.org These computational approaches can analyze vast amounts of genomic data from different bacterial species and strains.

For this compound, these methods can be applied to:

Predict Antimicrobial Activity: By comparing the genetic sequences of DNA gyrase and topoisomerase IV from various bacteria against the known binding site of levonadifloxacin, it is possible to predict which species are likely to be susceptible. mdpi.com